Structural Differentiation: Pyrazinone Carbonyl vs. Unsubstituted Pyrazine in Azetidine-3-carbonitrile Series
The target compound incorporates a 3-oxo group on the pyrazine ring, absent in the simpler comparator 1-(pyrazin-2-yl)azetidine-3-carbonitrile (CAS 2034418-40-9) [1]. This carbonyl introduces a hydrogen-bond acceptor (calculated HBA count: 5 vs. 4 for the des-oxo analog), alters the computed lipophilicity (clogP), and modifies the electron density of the pyrazine ring, which can directly impact π-stacking interactions and hydrogen-bond networks within a CB1 receptor binding pocket. The quantitative difference in hydrogen-bond acceptor count and computed logP represents a meaningful structural differentiation relevant for fragment-based drug design and SAR exploration.
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA (pyrazinone carbonyl O, pyrazine ring N, azetidine N, nitrile N; oxygen in carbonyl tautomer) |
| Comparator Or Baseline | 1-(Pyrazin-2-yl)azetidine-3-carbonitrile (CAS 2034418-40-9): 4 HBA (pyrazine N, azetidine N, nitrile N) |
| Quantified Difference | ΔHBA = +1; altered hydrogen-bond capacity and polarity |
| Conditions | Structural and in silico comparison based on molecular formula (C₉H₁₀N₄O vs. C₈H₈N₄) |
Why This Matters
The additional H-bond acceptor modulates ligand-receptor interaction patterns, making the target compound a distinct chemical probe relative to the des-oxo analog.
- [1] CIRS Group. GCIS Detail: 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile, CAS 2034376-77-5; and 1-(Pyrazin-2-yl)azetidine-3-carbonitrile, CAS 2034418-40-9. https://hgt.cirs-group.com/tools/gcis (accessed 2026-04-29). View Source
